molecular formula C10H9NO3 B598361 1-Methyl-2-oxoindoline-6-carboxylic acid CAS No. 138328-27-5

1-Methyl-2-oxoindoline-6-carboxylic acid

Cat. No. B598361
M. Wt: 191.186
InChI Key: SXEPPYTUCBLQGT-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxoindoline-6-carboxylic acid”, also known as “Methyl 2-Oxoindoline-6-carboxylate”, is a chemical compound with the molecular formula C10H9NO3 . It is a key intermediate for the preparation of Nintedanib esylate , an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .


Synthesis Analysis

The synthesis of “1-Methyl-2-oxoindoline-6-carboxylate” involves the reaction of acetic anhydride with methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate at 130°C for 3 hours . Another method involves the reaction of Example 59A in ethyl acetate and methanol, treated with 10% Pd/C, stirred under hydrogen for 18 hours.


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxoindoline-6-carboxylic acid” is represented by the InChI code 1S/C10H9NO3/c1-11-8-4-7 (10 (13)14)3-2-6 (8)5-9 (11)12/h2-5,12H,1H3, (H,13,14) . The molecular weight of the compound is 191.19 g/mol .


Chemical Reactions Analysis

“1-Methyl-2-oxoindoline-6-carboxylic acid” is used as a reagent in the preparation of Nintedanib, an angiokinase inhibitor . It is also used in the synthesis of various indole derivatives .


Physical And Chemical Properties Analysis

“1-Methyl-2-oxoindoline-6-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including compounds similar to 1-Methyl-2-oxoindoline-6-carboxylic acid, are known for their biocatalyst inhibition properties. These acids can inhibit microbial growth in engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production. Understanding the impact of such acids can aid in metabolic engineering to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Antioxidant Activity Analysis

The compound's structural analogs might be involved in studies focusing on antioxidant activity. Techniques like ORAC, HORAC, TRAP, and TOSC tests assess the antioxidant capacity, which could be relevant in evaluating the potential antioxidant properties of 1-Methyl-2-oxoindoline-6-carboxylic acid derivatives (Munteanu & Apetrei, 2021).

Reactive Extraction of Carboxylic Acids

Research into the extraction of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids highlights the relevance of such acids in separation technologies. Supercritical CO2, for instance, has been identified as an efficient and environmentally friendly solvent for carboxylic acid extraction, which could be applicable to 1-Methyl-2-oxoindoline-6-carboxylic acid (Djas & Henczka, 2018).

Solvent Developments for Liquid-Liquid Extraction

The evolving need to produce organic acids from biomass has led to advancements in solvent technologies for liquid-liquid extraction (LLX) of carboxylic acids. Novel solvents like ionic liquids, and improvements in traditional solvents, demonstrate the ongoing research into efficient carboxylic acid recovery methods, potentially applicable to 1-Methyl-2-oxoindoline-6-carboxylic acid (Sprakel & Schuur, 2019).

Biotechnological Routes from Lactic Acid

The production and transformation of lactic acid into various chemicals illustrate the potential biotechnological applications of carboxylic acids. These routes offer insights into how 1-Methyl-2-oxoindoline-6-carboxylic acid could serve as a precursor or intermediate in the synthesis of biologically active compounds (Gao, Ma, & Xu, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

properties

IUPAC Name

1-methyl-2-oxo-3H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-7(10(13)14)3-2-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEPPYTUCBLQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930056
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxoindoline-6-carboxylic acid

CAS RN

138328-27-5
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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